molecular formula C16H18FN3O4 B193934 Despropylene Gatifloxacin CAS No. 172426-86-7

Despropylene Gatifloxacin

Cat. No. B193934
M. Wt: 335.33 g/mol
InChI Key: VRWBCRPZUUYZMQ-UHFFFAOYSA-N
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Description

Despropylene Gatifloxacin is a metabolite of Gatifloxacin . Gatifloxacin is an antibiotic of the fourth-generation fluoroquinolone family . The molecular formula of Despropylene Gatifloxacin is C16 H18 F N3 O4 and its molecular weight is 335.33 .


Synthesis Analysis

The synthesis of Despropylene Gatifloxacin has been described in the context of the synthesis and characterization of potential dimers of Gatifloxacin . Four piperazine-linked fluoroquinolone dimers of Gatifloxacin were observed during the laboratory process for Gatifloxacin and they were identified .


Molecular Structure Analysis

The molecular structure of Despropylene Gatifloxacin is represented by the molecular formula C16 H18 F N3 O4 .


Chemical Reactions Analysis

The chemical reactions involving Gatifloxacin have been studied in the context of its stability. A stability-indicating LC method for analysis of gatifloxacin has been developed and validated .


Physical And Chemical Properties Analysis

Despropylene Gatifloxacin has a molecular weight of 335.33 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

  • Synthesis and Characterization :

    • Despropylene Gatifloxacin, a metabolite of Gatifloxacin, was synthesized and characterized during studies on the formation of fluoroquinolone dimers of Gatifloxacin. These findings provide insights into the chemical properties and potential applications of Despropylene Gatifloxacin (Garaga et al., 2013).
  • Antimicrobial Activity :

    • Research on Gatifloxacin's antimicrobial efficacy against Gram-positive and Gram-negative bacteria highlighted its potential in infection control. This study contributes to understanding the environmental behavior of fluoroquinolones like Despropylene Gatifloxacin (Caianelo et al., 2017).
  • Pharmacokinetics and Pharmacodynamics :

    • The pharmacokinetic properties of Gatifloxacin, including its high oral bioavailability, distribution, and elimination, are crucial for understanding how Despropylene Gatifloxacin might behave in biological systems (Grasela, 2000).
  • Drug Delivery and Efficacy :

    • Studies on enhancing the delivery of Gatifloxacin in mouse corneas using ultrasound treatment provide insights into improving the efficacy of similar drugs, potentially including Despropylene Gatifloxacin (Jegal et al., 2018).
  • Interaction with Biological Systems :

    • The interaction of Gatifloxacin with iron minerals, which can influence its environmental fate and behavior, sheds light on how Despropylene Gatifloxacin might interact with different substrates (Li & Bi, 2019).

Safety And Hazards

Gatifloxacin is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

7-(2-aminoethylamino)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O4/c1-24-15-12(19-5-4-18)11(17)6-9-13(15)20(8-2-3-8)7-10(14(9)21)16(22)23/h6-8,19H,2-5,18H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWBCRPZUUYZMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1NCCN)F)C(=O)C(=CN2C3CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593899
Record name 7-[(2-Aminoethyl)amino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Despropylene Gatifloxacin

CAS RN

172426-86-7
Record name Despropylene gatifloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172426867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-[(2-Aminoethyl)amino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESPROPYLENE GATIFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79BFU2NF48
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 1-cyclopropyl-1,4-dihydro-4-oxo-6,7-difluoro-8-methoxy-3-quinoline carboxylic acid (1.0 g) in N,N-dimethylacetamide (10 ml), N-BOC-ethylenediamine (0.82 mg) was added. The mixture was heated at 120° C. for 12 h. Trifluoracetic acid (20 ml) was added and the reaction mixture was stirred at r.t. for 24 h. The solvent was evaporated under reduced pressure. The crude product was dissolved in water (5 ml) and pH adjusted with 20% NaOH to 7. The precipitate obtained was dispersed in MeOH and filtered to give the title compound (1.01 g).
Quantity
0.82 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Garaga, AVR Reddy, KJ Prabahar… - Scientia …, 2013 - mdpi.com
… control of these dimers along with the synthesis of Despropylene Gatifloxacin (metabolite). … Despropylene Gatifloxacin 14 is a known metabolite of Gatifloxacin 1 [11–14] and it originated …
Number of citations: 2 www.mdpi.com
B Mustafa, T Mehmood, Z Wang, AG Chofreh, A Shen… - Chemosphere, 2022 - Elsevier
Highlights • Next-Generation GO membranes showed promising removal of emerging organic micropollutants. • GO membranes and substrates together act synergistically in water …
Number of citations: 18 www.sciencedirect.com

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